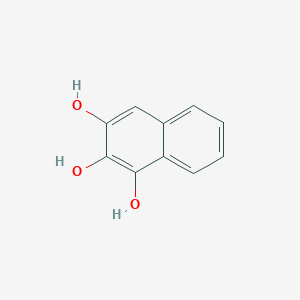
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylphenyl group attached to a dimethyldodecanamide moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide typically involves the acylation of 2,6-dimethylaniline with an appropriate acyl chloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid . The reaction conditions often require heating to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound stabilizes neuronal membranes by inhibiting ionic fluxes, thereby preventing the initiation and conduction of nerve impulses . This action results in the numbing effect observed in local anesthesia.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different chemical structure.
Uniqueness
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
114289-39-3 |
|---|---|
Fórmula molecular |
C22H37NO |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2,2-dimethyldodecanamide |
InChI |
InChI=1S/C22H37NO/c1-6-7-8-9-10-11-12-13-17-22(4,5)21(24)23-20-18(2)15-14-16-19(20)3/h14-16H,6-13,17H2,1-5H3,(H,23,24) |
Clave InChI |
HVJRZYYYBUJSGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


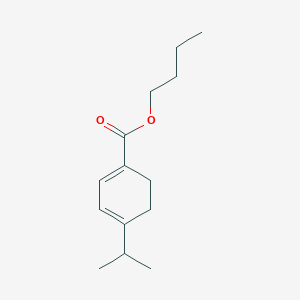
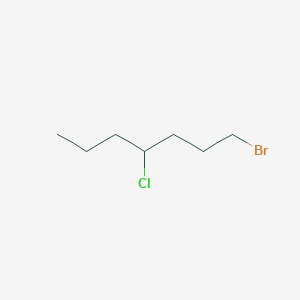
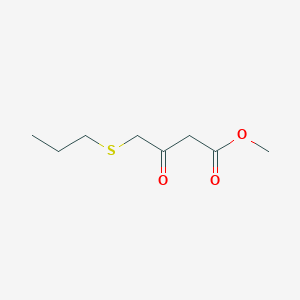
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
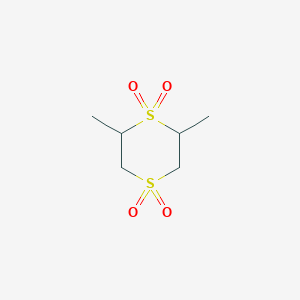
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
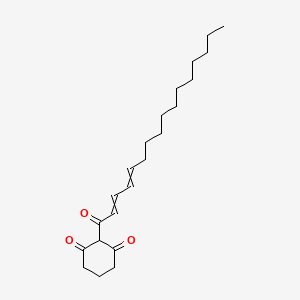
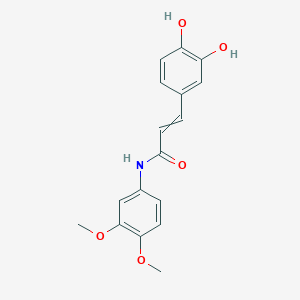
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
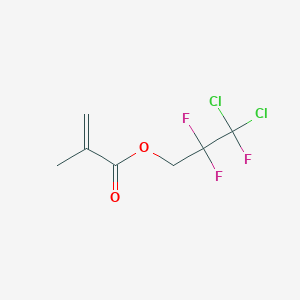
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)

